2-(4-chlorophenoxy)-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O3S2 and its molecular weight is 440.96. The purity is usually 95%.
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Biological Activity
The compound 2-(4-chlorophenoxy)-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative that has garnered interest in biological and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a cyclohexylamino moiety. The molecular formula is C_{16}H_{19ClN_4O_2S. Its synthesis and characterization have been documented in various studies, highlighting its potential as a pharmacologically active agent.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : The thiadiazole derivatives are known for their antimicrobial properties. They may function by inhibiting bacterial cell wall synthesis or disrupting metabolic pathways within microorganisms.
- Anticancer Properties : Some derivatives show promise in targeting specific cancer pathways, particularly those associated with YAP/TAZ signaling, which is implicated in various cancers.
- Cholinergic Modulation : Compounds similar to this one have been evaluated for their ability to enhance cholinergic neurotransmission, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
Biological Activity Data
A summary of biological activities observed in related compounds is presented in the table below:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiadiazole derivatives against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values lower than standard treatments such as streptomycin and fluconazole .
- Cancer Treatment Potential : In vitro studies demonstrated that certain thiadiazole derivatives could inhibit cell proliferation in cancer cell lines associated with YAP/TAZ signaling pathways. These findings suggest that the compound may serve as a lead for developing targeted cancer therapies .
- Neuroprotective Effects : Research into cholinergic modulation revealed that derivatives of thiadiazole could enhance acetylcholine levels in synaptic clefts, indicating potential benefits in treating Alzheimer's disease. This was evidenced by improved scores in behavioral tests compared to untreated controls .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S2/c19-12-6-8-14(9-7-12)26-10-15(24)21-17-22-23-18(28-17)27-11-16(25)20-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVULMPHMLVBCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.